Cas no 324008-89-1 (1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-)
1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-
- 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
- CHEMBL1356438
- Oprea1_339201
- SMR000549431
- AKOS005104772
- HMS2857P11
- CCG-275975
- 9E-306S
- 1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine
- 2-(3-chlorophenyl)-4-phenylpyrazol-3-amine
- 324008-89-1
- DTXSID401324417
- MLS001165490
-
- Inchi: 1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)14(10-18-19)11-5-2-1-3-6-11/h1-10H,17H2
- InChI Key: LCEMVLFMDXNHHN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(Cl)=C2)C(N)=C(C2=CC=CC=C2)C=N1
Computed Properties
- Exact Mass: 269.0719751Da
- Monoisotopic Mass: 269.0719751Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 43.8Ų
1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 9E-306S-1MG |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine |
324008-89-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9E-306S-5MG |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine |
324008-89-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9E-306S-10MG |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine |
324008-89-1 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 9E-306S-50MG |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine |
324008-89-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 9E-306S-100MG |
1-(3-chlorophenyl)-4-phenyl-1H-pyrazol-5-ylamine |
324008-89-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676340-1mg |
1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
324008-89-1 | 98% | 1mg |
¥464.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676340-2mg |
1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
324008-89-1 | 98% | 2mg |
¥536.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676340-5mg |
1-(3-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
324008-89-1 | 98% | 5mg |
¥617.00 | 2024-08-02 |
1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl- Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-
Introduction to 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl- (CAS No. 324008-89-1)
The compound 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl- (CAS No. 324008-89-1) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its pyrazole core structure functionalized with chlorophenyl and phenyl groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmaceutical development, known for its versatility and biological activity. The presence of both chlorophenyl and phenyl substituents in the 1-(3-chlorophenyl)-4-phenyl moiety introduces unique electronic and steric properties, making this compound a promising candidate for further exploration.
In recent years, the synthesis and characterization of novel pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl derivative has been investigated for its potential role in modulating various biological pathways. The chlorophenyl group, in particular, is known to enhance binding affinity to biological targets by introducing hydrophobic interactions and electronic effects that can influence receptor binding.
The structural features of this compound make it an attractive scaffold for drug design. The pyrazole ring provides a rigid framework that can be easily modified to optimize pharmacokinetic properties. Additionally, the 1-(3-chlorophenyl)-4-phenyl substituents contribute to the molecule's solubility and bioavailability, which are critical factors in drug development. Recent studies have demonstrated that pyrazole derivatives can interact with enzymes and receptors in unique ways, leading to the development of novel therapeutic agents.
One of the most compelling aspects of 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl is its potential in oncology research. Pyrazole-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer cell proliferation. The chlorophenyl group enhances the molecule's ability to penetrate the cell membrane and reach intracellular targets, making it an effective candidate for developing targeted cancer therapies. Furthermore, the phenyl group contributes to steric hindrance, which can improve selectivity against off-target proteins.
Another area of interest is the antimicrobial activity of this compound. The structural motif of 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl has been found to disrupt bacterial cell walls and inhibit essential metabolic pathways. This makes it a valuable candidate for developing new antibiotics to combat multidrug-resistant bacteria. The chlorophenyl substituent plays a crucial role in disrupting bacterial enzymes involved in DNA replication and transcription.
The synthesis of 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazole core with high efficiency. Additionally, computational methods have been used to predict the optimal reaction conditions and predict the structure-property relationships of the final product.
In conclusion, 1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl (CAS No. 324008-89-1) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with applications in oncology and antimicrobial treatments. Continued research into this compound will likely yield valuable insights into drug design principles and lead to the development of next-generation pharmaceuticals.
324008-89-1 (1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)